N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide
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Overview
Description
N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, an isoindoline ring, and multiple ether linkages. Its intricate molecular architecture allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide typically involves multiple steps, including the formation of the piperidine and isoindoline rings, followed by the introduction of the ether linkages. The process often begins with the preparation of the piperidine ring through a cyclization reaction involving a suitable precursor. The isoindoline ring is then synthesized through a separate cyclization reaction. These two rings are subsequently linked via an ether bond, and the final compound is obtained through a series of etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to remove any impurities. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the synthesis and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl]arylsulfonamide
- N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]aminoethoxyethyl-4-sulfamoylbenzamide
Uniqueness
N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets
Properties
Molecular Formula |
C22H27N3O9 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide |
InChI |
InChI=1S/C22H27N3O9/c26-8-11-33-13-12-32-9-6-17(27)23-7-10-34-16-3-1-2-14-19(16)22(31)25(21(14)30)15-4-5-18(28)24-20(15)29/h1-3,15,26H,4-13H2,(H,23,27)(H,24,28,29) |
InChI Key |
KOWUMPFLYABWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCNC(=O)CCOCCOCCO |
Origin of Product |
United States |
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